3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a trifluoromethyl group, and a propanamide linkage, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with a suitable alkylating agent to introduce the indol-3-ylmethyl group Finally, the trifluoromethylphenyl group is introduced through a coupling reaction with a trifluoromethyl-substituted benzene derivative . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives under oxidative conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines . Major products formed from these reactions include oxidized indole derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds to 3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide include other indole derivatives with different substituents. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
5-Fluoroindole: An indole derivative with a fluorine substituent, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of the indole moiety, trifluoromethyl group, and thioether linkage, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17F3N2OS |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)14-4-3-5-15(10-14)24-18(25)8-9-26-12-13-11-23-17-7-2-1-6-16(13)17/h1-7,10-11,23H,8-9,12H2,(H,24,25) |
InChI Key |
VSGXPJJEXIAYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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